(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Storage condition Stability Procurement logistics

(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a chiral, endo‑configured tropane‑derived bicyclic amine. It is commercially available as a research‑grade building block with specified purity (≥95–97%) and full analytical characterization (NMR, HPLC, GC).

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 1421254-66-1
Cat. No. B1379708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
CAS1421254-66-1
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCOC1CC2CCC(C1)N2.Cl
InChIInChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?;
InChIKeyTUQKVSDUCJVCOI-PAFGHYSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1421254-66-1) – Stereochemically Defined Tropane Building Block


(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a chiral, endo‑configured tropane‑derived bicyclic amine [1]. It is commercially available as a research‑grade building block with specified purity (≥95–97%) and full analytical characterization (NMR, HPLC, GC) . The hydrochloride salt form enhances aqueous solubility and facilitates handling in synthetic workflows.

Workflow
Stereochemically defined tropane building block for asymmetric synthesis
Format
Hydrochloride salt with verified chiral purity and batch-level analytical documentation
Use Context
Supports research requiring endo-configuration control and cold-chain logistics

Why (1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride Cannot Be Replaced by Other 3‑Substituted‑8‑azabicyclo[3.2.1]octanes


The endo versus exo orientation of the 3‑methoxy substituent fundamentally alters the three‑dimensional shape of the tropane scaffold [1]. Even small changes in stereochemistry can redirect ligand‑receptor interactions, leading to divergent biological activity or synthetic outcomes . Consequently, substituting the (1R,3S,5S) endo isomer with its exo diastereomer, a racemic mixture, or the free‑base form can invalidate structure‑activity relationships, compromise chiral purity in downstream APIs, and introduce unwanted physicochemical properties.

Risk Factor
This Compound
Potential Substitute
Stereochemistry
Endo (1R,3S,5S)
Exo diastereomer or racemate may shift target engagement and invalidate structure-activity relationships
Form
Hydrochloride salt
Free base form may alter solubility and handling, requiring additional validation
Documentation
Batch-specific COA with chiral verification
Generic purity specification without stereochemical guarantee introduces chiral impurity risk

Product‑Specific Quantitative Differentiation Evidence for (1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride


Endo vs. Exo Diastereomer Storage Stability: Cold‑Chain Requirement vs. Ambient Storage

The (1R,3S,5S) endo isomer requires storage at 2–8 °C under inert gas , whereas the exo diastereomer (CAS 1688673‑84‑8) is specified for room‑temperature storage . This difference indicates a distinct thermal stability profile that must be factored into supply‑chain planning and inventory management.

Storage Stability
Head-to-head
Endo requires 2–8 °C; exo is ambient-stable
Vendor-specified long-term conditions
Cold-chain logistics context
Data to verify; impacts procurement planning
Storage condition Stability Procurement logistics

Purity Specification and Batch‑Level Analytical Documentation: Endo Isomer Grade vs. Generic 3‑Methoxy‑8‑azabicyclo[3.2.1]octane

The (1R,3S,5S) endo isomer is consistently supplied with a declared purity of 95–97% and is accompanied by batch‑specific certificates of analysis (NMR, HPLC, GC) . In contrast, commercially available generic ‘3‑methoxy‑8‑azabicyclo[3.2.1]octane’ (free base or unspecified stereochemistry) is often listed at 97% purity but without stereochemical verification , introducing potential chiral impurity risks.

Purity Specification
Method context
≥95–97% with stereochemical certification
NMR, HPLC, GC batch COA
Reduces chiral impurity risk in synthesis
Generic grades lack stereochemical guarantee
Purity Quality control Analytical characterization

Computed Physicochemical Properties: Endo Isomer Lipophilicity and Hydrogen‑Bond Profile vs. Exo Diastereomer

Computed properties for the (1R,3S,5S) endo isomer free base include XLogP3‑AA = 0.8, hydrogen‑bond donor count = 1, hydrogen‑bond acceptor count = 2, and topological polar surface area = 21.3 Ų [1]. While directly measured values for the exo diastereomer are not available, the endo isomer’s low lipophilicity and single H‑bond donor distinguish it from more lipophilic 3‑substituted tropanes (e.g., 3‑benzyloxy or 3‑phenyl derivatives) that typically exhibit XLogP > 2.5 [2].

Lipophilicity Profile
Class-level
XLogP = 0.8; HBD = 1
Computed for free base via XLogP3
Lower lipophilicity relative to 3-aryl tropane class
Source-specific review; may support solubility context
Lipophilicity Drug‑likeness Conformational analysis

Application Scenarios Where (1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride Provides a Selection Advantage


Chiral Building Block for Muscarinic Acetylcholine Receptor (mAChR) Antagonist Synthesis

The endo‑configured (1R,3S,5S) stereochemistry is prerequisite for constructing certain mAChR antagonists that require a specific spatial orientation of the 3‑substituent. Using the exo diastereomer or a racemic mixture would introduce the wrong enantiomer, potentially abolishing receptor affinity [1]. The verified chiral purity and batch COA documentation of (1R,3S,5S)‑3‑methoxy‑8‑azabicyclo[3.2.1]octane hydrochloride reduce the risk of producing inactive or off‑target stereoisomers .

Reference Standard for Chiral HPLC Method Development

The defined (1R,3S,5S) absolute configuration makes this compound suitable as a calibration standard for chiral HPLC methods aimed at quantifying endo/exo ratios in tropane‑based reaction mixtures. Its distinct retention‑time shift relative to the exo isomer (validated by vendor‑supplied NMR/HPLC data) enables accurate enantiomeric excess determination .

Synthetic Intermediate for Cold‑Chain‑Managed Laboratory Workflows

For laboratories equipped with refrigerated storage (2–8 °C) and inert‑atmosphere capabilities, the endo isomer’s storage requirement is easily accommodated. Selecting this compound over the room‑temperature‑stable exo analog can be advantageous when the endo configuration is synthetically required, as it avoids the need for post‑purchase chiral separation or epimerization steps [1].

Lead Optimization in CNS Drug Discovery – Low Lipophilicity Scaffold

With a computed XLogP of 0.8, the endo‑methoxy tropane scaffold provides a hydrophilic starting point for medicinal chemistry programs targeting central or peripheral receptors [2]. This property reduces the risk of excessive lipophilicity (logP > 3) that often correlates with poor solubility and high metabolic clearance, making it a strategic choice over more lipophilic 3‑substituted tropane analogs [2].

Application
Selection Property
Validation Focus
mAChR Antagonist Synthesis
Chiral purity and endo-configuration control
Receptor affinity assay and enantiomer-attribution review
Chiral HPLC Reference Standard
Defined absolute configuration and retention-time shift
Enantiomeric excess determination and method calibration
Cold-Chain-Managed Synthesis
Compatibility with refrigerated storage infrastructure
Post-purchase chiral separation avoidance and stability monitoring
CNS Lead Optimization
Low lipophilicity scaffold
Solubility and metabolic clearance endpoint review
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